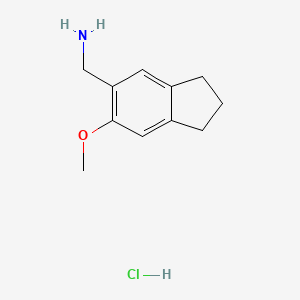

1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

CAS No.: 2866335-75-1

Cat. No.: VC12005075

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866335-75-1 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12;/h5-6H,2-4,7,12H2,1H3;1H |

| Standard InChI Key | WBCZPARQCJLTEO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2CCCC2=C1)CN.Cl |

| Canonical SMILES | COC1=C(C=C2CCCC2=C1)CN.Cl |

Introduction

1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound that belongs to the indane family, which is a group of organic compounds with a bicyclic structure. This compound is specifically modified with a methoxy group at the 6-position and an amino group attached to the methanamine moiety. Despite the lack of direct references to this specific compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general chemical principles.

Synthesis and Preparation

The synthesis of 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:

-

Starting Material: The synthesis begins with an appropriate indane derivative, which is then modified to introduce the methoxy and amino groups.

-

Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through electrophilic aromatic substitution reactions.

-

Amination: The introduction of the amino group can be done via reduction of a nitro group or through direct amination reactions.

-

Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Potential Applications

While specific applications for 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride are not documented, compounds with similar structures are often explored for their biological activities, such as anticancer properties or as intermediates in pharmaceutical synthesis.

Safety and Handling

Handling of chemical compounds like 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride requires caution. Hydrochloride salts can be irritating to skin and eyes, and proper protective equipment should be used when handling them.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility |

|---|---|---|---|

| 5-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride | CHClNO | 199.68 | Generally soluble in water |

| 2,3-Dihydro-1H-inden-5-ylmethanamine hydrochloride | CHClN | Not specified | Generally soluble in water |

| 1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine | CHNO | 215.29 | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume